5-HT7 Receptor Inverse Agonist Potency: N-Desmethyl vs. N-Methyl Substitution
A comparative SAR study revealed that N-methylation critically enhances functional potency at the 5-HT7 receptor. Anhalamine, the N-desmethyl precursor, is the direct comparator for anhalidine (1b, the N-methyl analog). Anhalidine was identified as the most potent inverse agonist in the series (EC50 = 219 nM, Emax = -95.4%) and showed a 2-fold higher functional potency than pellotine (1a) in a GloSensor cAMP assay [1]. While this study defines the upper limit of potency for the N-methyl analog, it establishes anhalamine as the essential, less potent N-desmethyl reference compound required for pharmacophore modeling and further SAR exploration [1].
| Evidence Dimension | Functional inverse agonist potency at human 5-HT7 receptor (cAMP modulation) |
|---|---|
| Target Compound Data | Anhalamine (N-desmethyl, compound code not directly disclosed with EC50 in this study); characterized as the N-desmethyl analog of anhalidine. |
| Comparator Or Baseline | Anhalidine (1b, N-methyl analog): EC50 = 219 nM, Emax = -95.4%. Pellotine (1a, N-methyl, 1-methyl analog): potency was 2-fold lower than anhalidine. |
| Quantified Difference | The study concludes N-methylation (present in anhalidine, absent in anhalamine) improves potency. Exact EC50 for anhalamine is required for direct quantification, but its structural identity as the N-desmethyl baseline is confirmed. |
| Conditions | GloSensor cAMP functional assay in HEK293 cells expressing human 5-HT7R. |
Why This Matters
Procuring anhalamine hydrochloride is mandatory for research programs aiming to design novel inverse agonists by independently exploring the N-desmethyl chemical space, as it provides the unsubstituted scaffold for derivatization.
- [1] Chan, C. B., Pottie, E., Simon, I. A., et al. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS Chemical Neuroscience, 16(3), 439-451. View Source
